

# comparative analysis of PACAP-38 (31-38) in human vs mouse cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PACAP-38 (31-38), human,  
mouse, rat (TFA)

Cat. No.: B8087404

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## A Comparative Analysis of PACAP-38 in Human vs. Mouse Cells

This guide provides a comparative analysis of the 38-amino acid neuropeptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), and its activity in human and mouse cells. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of its signaling pathways and cellular effects, supported by experimental data.

## Data Presentation

The following tables summarize the quantitative data on the effects of PACAP-38 in various human and mouse cell lines.

Table 1: Effects of PACAP-38 on Human Cells

Cell Line	Concentration	Duration	Effect	Reference
NCI-H838 (Lung Cancer)	100 nM	2 min	Increased tyrosine phosphorylation of EGFR (377%), HER2 (299%), and ERK (216%)	[1]
NCI-H838 (Lung Cancer)	100 nM	30 min	Increased ROS levels by 51%	[1]
NCI-H838 (Lung Cancer)	10 nM	48 h	Increased cell number by 72%	[1]
HEK293 (Embryonic Kidney)	0.01-10 nM	Not Specified	Stimulated cAMP accumulation and increased intracellular Ca <sup>2+</sup> with an EC <sub>50</sub> of 0.81 nM	[1]
SH-SY5Y (Neuroblastoma)	Not Specified	Not Specified	Caused a concentration-dependent increase in neurite-bearing cells and up-regulation of Bcl-2, GAP-43, and choline acetyltransferase	[2]
HCT8 (Colon Tumor)	0.01 nM - 1 $\mu$ M	Not Specified	Elevated cAMP levels in a dose-dependent manner with an EC <sub>50</sub> of approximately 3 nM	

HCT8 (Colon Tumor)	200 nM	Not Specified	Caused a robust increase in intracellular Ca <sup>2+</sup> in 5% of imaged cells
LAD2 (Mast Cell Line)	Not Specified	Not Specified	PACAP-38 application evoked Ca <sup>2+</sup> transients

Table 2: Effects of PACAP-38 on Mouse Cells

Cell Type	Concentration	Duration	Effect	Reference
Peritoneal Mast Cells	Not Specified	Not Specified	Increased degranulation in wild-type mice, but not in MrgprB2-deficient mice	
Primary Olfactory Cultures	10 nM	2, 6, 18, 24 h	Increased the number of neurons to >250% of control and stimulated neuronal proliferation and survival	
Cerebellar Granule Neurons	100 nM	10 min	Induced MAPK activation	
Hepatocytes	Not Specified	Not Specified	Showed protection against oxidative stress and apoptosis-inducing treatments	
Retinal Cells	100 pmol (intravitreal)	3 months intervals	Induced proliferation of microglia, endothelial cells, and neurons of the ganglion cell layer	

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

## Measurement of cAMP Levels

Cultured cells (e.g., HCT8 or cerebellar granule neurons) are washed and incubated with [2-3H]adenine in an appropriate medium. Following this, cells are treated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Various concentrations of PACAP-38 are then added for a specified duration. The reaction is stopped by the addition of cold trichloroacetic acid (TCA). After cell lysis and centrifugation, the cAMP levels in the supernatant are measured using standard chromatography techniques.

## Determination of ERK Activity

Cells are incubated with PACAP-38 for a defined period. The incubation is terminated, and the cells are lysed in a buffer containing protease and phosphatase inhibitors. The cell extract is then mixed with a substrate buffer containing an ERK-specific peptide substrate and [ $\gamma$ -32P]-ATP to initiate the kinase reaction. After incubation, the reaction is stopped, and the phosphorylated peptide is captured on paper disks. The amount of incorporated radioactivity is quantified using a scintillation counter to determine ERK activity. Alternatively, phosphorylated ERK levels can be detected by Western blotting using phospho-specific antibodies.

## Calcium Imaging

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After loading, the cells are imaged using a fluorescence microscope equipped with a ratiometric imaging system. A baseline fluorescence is recorded before the application of PACAP-38. The change in intracellular calcium concentration is monitored by measuring the ratio of fluorescence at two different excitation wavelengths.

## Mast Cell Degranulation Assay

Meningeal mast cells are obtained from rat skull preparations. The tissue is incubated with different concentrations of PACAP-38. After incubation, the tissue is stained with toluidine blue, which stains mast cell granules. The number of degranulated mast cells is then quantified by microscopic examination.

## Enzyme-Linked Immunosorbent Assay (ELISA) for PACAP-38

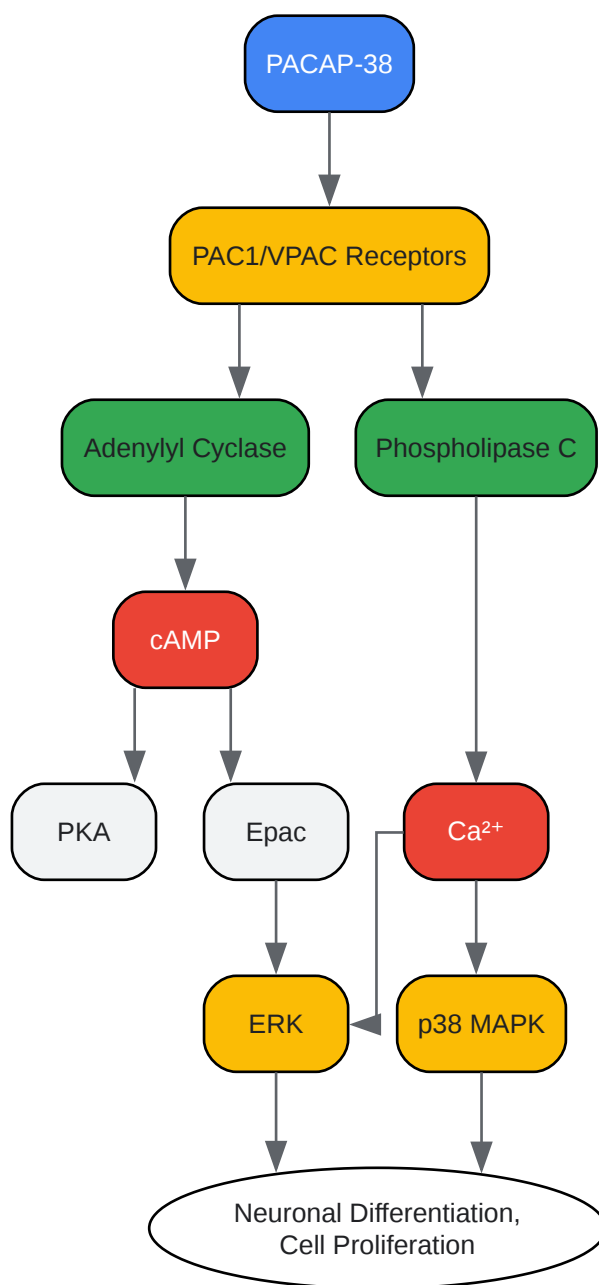
To measure PACAP-38 levels in plasma or tissue homogenates, a sandwich ELISA kit is used. Samples and standards are added to microwells pre-coated with an anti-PACAP-38 antibody. A horseradish peroxidase (HRP)-conjugated reagent is then added, followed by incubation. After washing, a chromogen solution is added, and the color development is measured using a microplate reader. The concentration of PACAP-38 in the samples is determined by comparison to a standard curve.

## Signaling Pathways and Visualizations

PACAP-38 exerts its effects through various signaling pathways, which can differ between cell types and species. The following diagrams illustrate the key signaling cascades activated by PACAP-38 in human and mouse cells.

### PACAP-38 Signaling in Human Cells

In human cells, PACAP-38 primarily signals through PAC1, VPAC1, and VPAC2 receptors, which are G protein-coupled receptors. Activation of these receptors leads to the stimulation of adenylyl cyclase and phospholipase C, resulting in increased intracellular cAMP and Ca<sup>2+</sup>, respectively. These second messengers, in turn, activate downstream pathways including the MAPK/ERK and p38 MAP kinase pathways, leading to various cellular responses such as neuronal differentiation, cell proliferation, and hormone secretion.



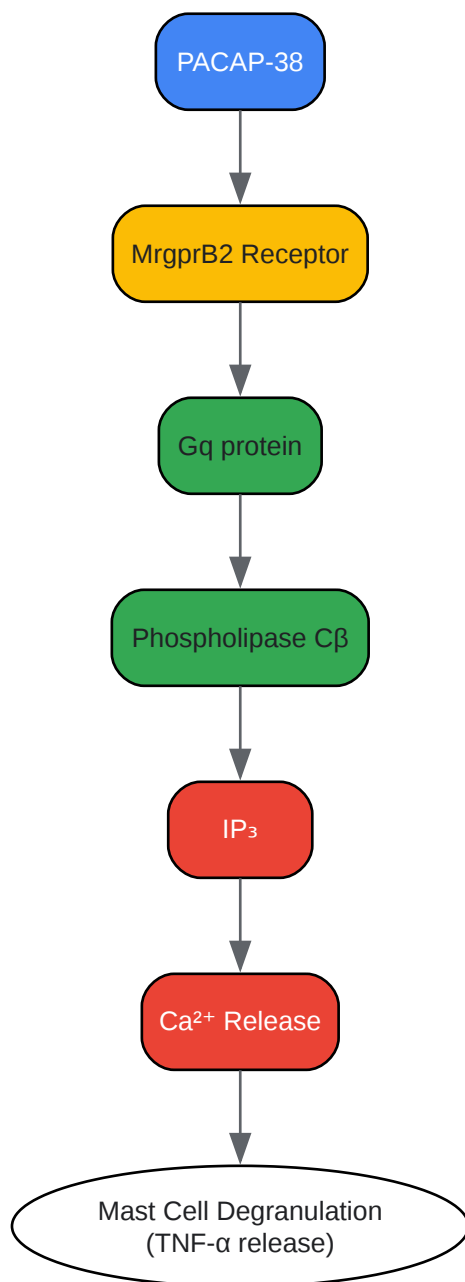
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PACAP-38 signaling in human cells.

## PACAP-38 Signaling in Mouse Mast Cells

In mouse mast cells, PACAP-38 can induce degranulation through a distinct pathway involving the Mas-related G protein-coupled receptor B2 (MrgprB2). This signaling cascade is independent of the canonical PAC1/VPAC receptors. Activation of MrgprB2 by PACAP-38 leads to an increase in intracellular calcium, triggering mast cell degranulation and the release of

inflammatory mediators like TNF- $\alpha$ . This pathway has been implicated in headache and migraine models.



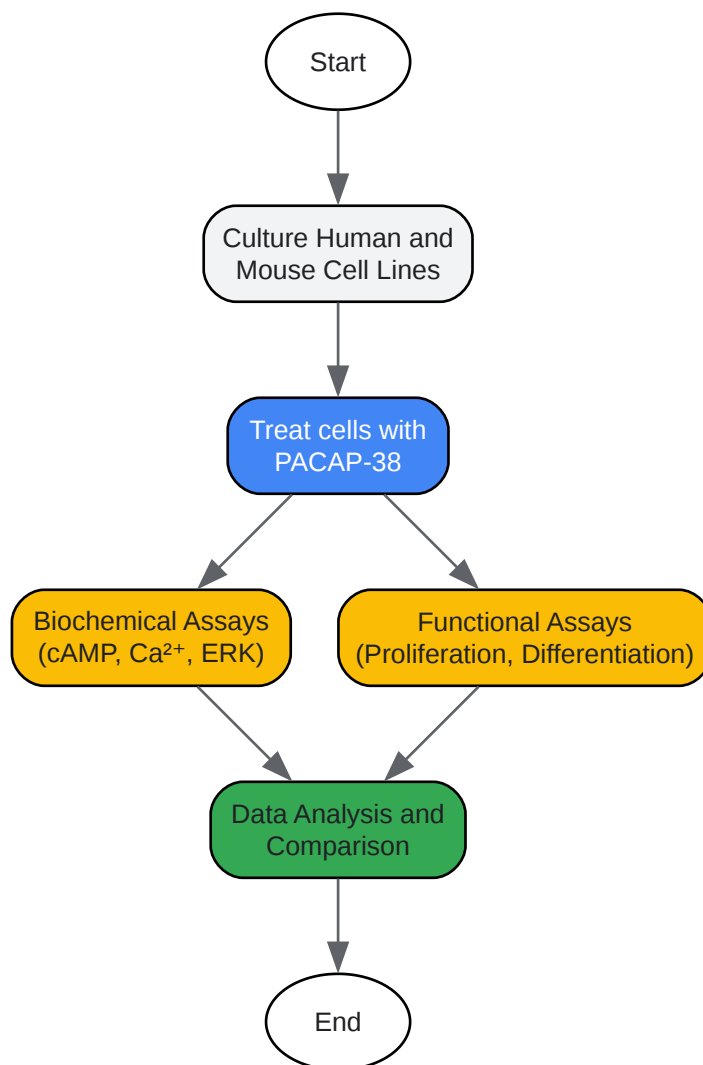
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PACAP-38 signaling in mouse mast cells.

## Experimental Workflow for Investigating PACAP-38 Effects



The following diagram outlines a general experimental workflow for comparing the effects of PACAP-38 in human and mouse cells.



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General experimental workflow.

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